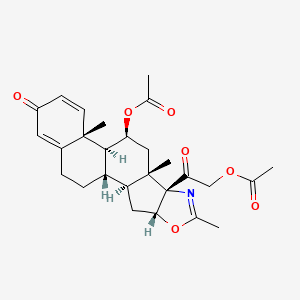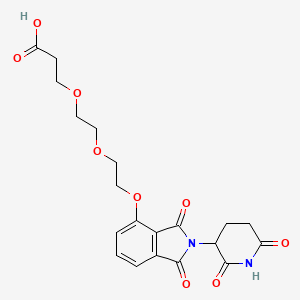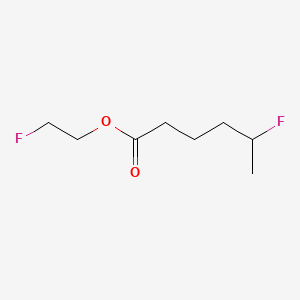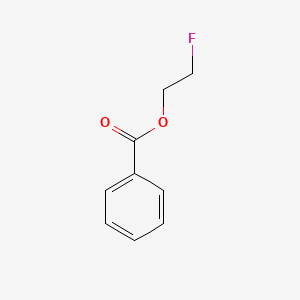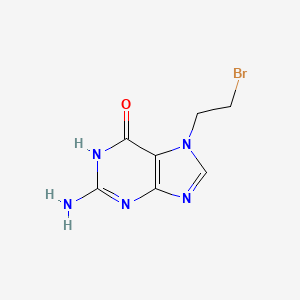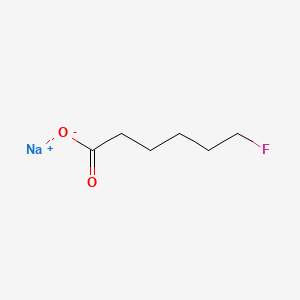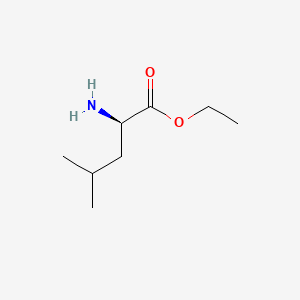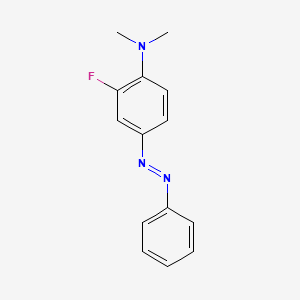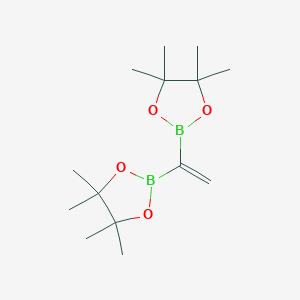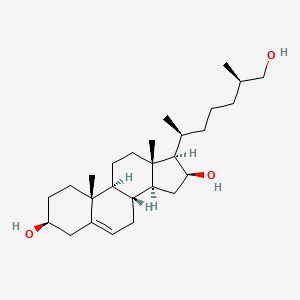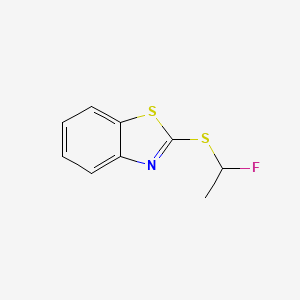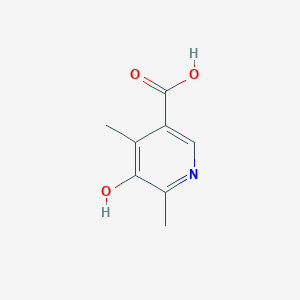
5-Hydroxy-4,6-dimethylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4,6-dimethylnicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridinecarboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to introduce the hydroxyl group at the 5-position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
5-Hydroxy-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce different functional groups at the methyl positions.
科学研究应用
5-Hydroxy-4,6-dimethylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Hydroxy-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, differing in the position of the carboxyl group on the pyridine ring.
Picolinic Acid: A positional isomer of nicotinic acid with the carboxyl group at the 2-position.
Uniqueness
5-Hydroxy-4,6-dimethylnicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
5-hydroxy-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(11)12)3-9-5(2)7(4)10/h3,10H,1-2H3,(H,11,12) |
InChI 键 |
AINNQXPXIGTWDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1C(=O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


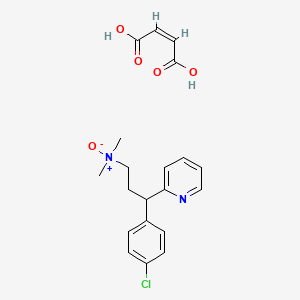
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
